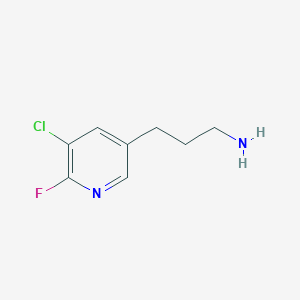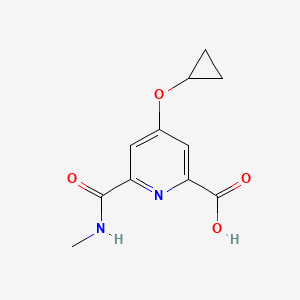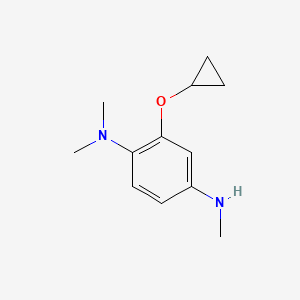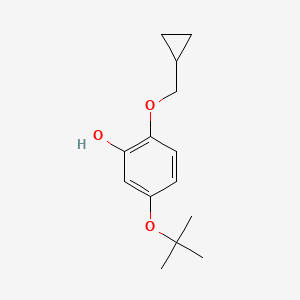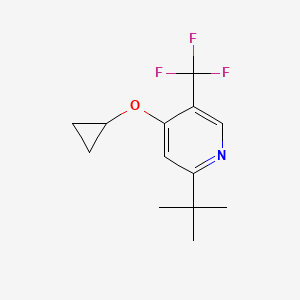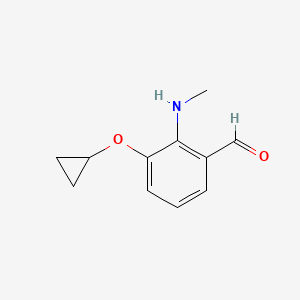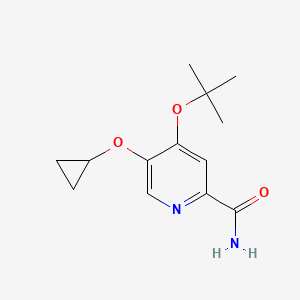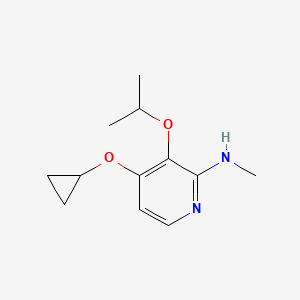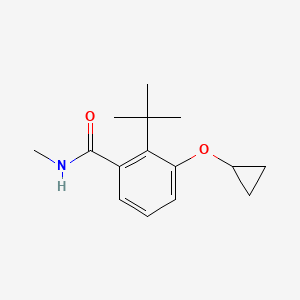
2-Tert-butyl-3-cyclopropoxy-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-3-cyclopropoxy-N-methylbenzamide is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.33 g/mol . It is primarily used for research and development purposes and is not intended for human use . This compound is known for its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and a N-methylbenzamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-3-cyclopropoxy-N-methylbenzamide typically involves the reaction of tert-butylbenzamide with cyclopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. Quality control measures, such as NMR, HPLC, and LC-MS, are employed to verify the purity and composition of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butyl-3-cyclopropoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-3-cyclopropoxy-N-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Utilized in pharmacological research to explore potential therapeutic effects and drug interactions.
Industry: Applied in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-3-cyclopropoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(tert-butyl)-N-cyclopropyl-2-methoxy-5-methylbenzamide: Similar in structure but with a methoxy group instead of a cyclopropoxy group.
tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: Contains a tert-butyl group and a propanoate moiety.
Uniqueness
2-Tert-butyl-3-cyclopropoxy-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C15H21NO2 |
|---|---|
Molekulargewicht |
247.33 g/mol |
IUPAC-Name |
2-tert-butyl-3-cyclopropyloxy-N-methylbenzamide |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)13-11(14(17)16-4)6-5-7-12(13)18-10-8-9-10/h5-7,10H,8-9H2,1-4H3,(H,16,17) |
InChI-Schlüssel |
XMVOASSSLPICDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC=C1OC2CC2)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


